molecular formula C10H9N3O3 B14480630 6-Methoxy-8-nitro-2-quinolinamine CAS No. 64992-74-1

6-Methoxy-8-nitro-2-quinolinamine

Cat. No.: B14480630
CAS No.: 64992-74-1
M. Wt: 219.20 g/mol
InChI Key: XFXSZTHZHKQTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-8-nitro-2-quinolinamine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities, including antimalarial, antileishmanial, and antimicrobial properties . This compound, with its unique structural features, has garnered attention in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-8-nitro-2-quinolinamine typically involves the nitration of 6-methoxyquinoline followed by amination. One common method includes the use of silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid in the presence of ammonium persulfate and sulfuric acid . Another method involves the Skraup reaction, which requires careful control of temperature and reaction conditions to avoid violent reactions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and amination processes. These methods are optimized for yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-8-nitro-2-quinolinamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Various oxidized quinoline derivatives.

    Reduction: 6-Methoxy-2,8-diaminoquinoline.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

6-Methoxy-8-nitro-2-quinolinamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-8-nitro-2-quinolinamine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of methoxy and nitro groups enhances its potential as a versatile compound in various research applications.

Properties

CAS No.

64992-74-1

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

6-methoxy-8-nitroquinolin-2-amine

InChI

InChI=1S/C10H9N3O3/c1-16-7-4-6-2-3-9(11)12-10(6)8(5-7)13(14)15/h2-5H,1H3,(H2,11,12)

InChI Key

XFXSZTHZHKQTEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC(=N2)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.